molecular formula C20H17N5OS B2829213 N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915924-26-4

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2829213
CAS No.: 915924-26-4
M. Wt: 375.45
InChI Key: PHNIDIICXVAKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a heterocyclic small molecule featuring a benzamide core substituted with a 5-methyl-1,2,3-triazole ring at the para position and a 5-benzylthiazole moiety at the amide nitrogen. This compound has garnered attention for its broad-spectrum anticancer activity, demonstrating cytotoxic effects against 28 cancer cell lines with IC₅₀ values < 50 μM, including IC₅₀ values of 2.02–4.70 μM in 9 cell lines (e.g., leukemia, colon, and lung cancers) . Its structure combines pharmacophoric elements known for targeting cancer pathways: the thiazole ring enhances membrane permeability, while the triazole moiety facilitates hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-12-22-24-25(14)17-9-7-16(8-10-17)19(26)23-20-21-13-18(27-20)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNIDIICXVAKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole ring linked to a benzamide moiety. This unique structural configuration contributes to its biological properties.

Property Value
Molecular Formula C₁₈H₁₅N₅S
Molecular Weight 345.41 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound exhibits cytotoxic effects by:

  • Inducing Apoptosis : Studies have shown that this compound can cause morphological changes consistent with apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and UACC-62 (melanoma) cells .
  • DNA Damage : It has been demonstrated that the compound induces single-strand breaks in DNA, as evidenced by alkaline comet assays .
  • Targeting Enzymatic Pathways : The interaction with enzymes or receptors involved in cell proliferation and survival pathways is crucial for its anticancer activity.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 2.02 to 4.70 µM across various cancer cell lines . Notably, it demonstrated a remarkable selectivity index (SI) of 101.0 against leukemic cells compared to normal cells .
Cell Line IC50 (µM) Selectivity Index
K562 (Leukemia)0.056101
UACC-62 (Melanoma)0.0569-
NCI-H460--
HCT15--

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary investigations suggest potential antimicrobial effects as well. The thiazole and triazole moieties are known for their roles in various antimicrobial agents.

Structure–Activity Relationship (SAR)

The modification of the benzamide structure significantly influences the biological activity of thiazole derivatives:

  • Ring Substitution : The presence of different substituents on the benzene ring affects binding affinity and potency.
  • Bioisosteric Replacement : Substituting the triazole ring with a tetrazole ring has been shown to enhance anti-leukemic activity significantly .

Case Studies

Several studies have explored the efficacy of this compound:

  • Cytotoxicity Assessment : A study demonstrated that the compound induced cytotoxic effects on multiple cancer cell lines with varying IC50 values, indicating broad-spectrum anticancer potential .
  • Morphological Changes : Observations from treated K562 cells revealed apoptotic characteristics such as cell shrinkage and chromatin condensation .

Scientific Research Applications

Overview

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment. Its molecular structure includes a triazole and pyrimidine moiety, which are known for their biological activity.

Research Applications

  • Cancer Treatment : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate its effectiveness against various cancer types, potentially making it a candidate for further drug development.
  • Biochemical Pathway Modulation : By affecting the c-Met and VEGFR-2 signaling pathways, this compound can be used to explore new therapeutic strategies for diseases characterized by abnormal cell growth and angiogenesis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in treating cancer. For instance:

  • A related study demonstrated that compounds with similar structural features exhibited cytotoxic effects on multiple cancer cell lines with low IC50 values, indicating high potency against cancer cells .

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is another compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets.

Research Applications

  • Anticancer Activity : The compound has demonstrated remarkable cytotoxicity against 28 different cancer cell lines, with IC50 values below 50 μM. Notably, it has shown high potency against leukemia and melanoma cell lines .
  • Bioisosteric Studies : Research has explored the replacement of the triazole ring with a tetrazole ring to enhance anticancer activity. This modification has resulted in compounds that exhibit even greater cytotoxicity at nanomolar concentrations .

Case Studies

In one study:

  • The compound was tested against leukemia K-562 cells and exhibited an IC50 value of approximately 56 nM, showcasing its potential as a therapeutic agent for leukemia treatment .

Comparison with Similar Compounds

Structural Analogues with Bioisosteric Replacements

Tetrazole-Based Replacement

A bioisosteric replacement of the 1,2,3-triazole ring with a 1H-tetrazole ring in compound 3d (N-(5-benzylthiazol-2-yl)-4-(tetrazol-1-yl)benzamide) significantly enhanced anti-leukemic potency.

Table 1: Activity Comparison of Triazole vs. Tetrazole Analogues
Compound Core Modification Target Cell Line IC₅₀/Activity
Original Triazole Compound 5-methyl-1H-1,2,3-triazole K-562 (CML) IC₅₀ ~2.02–4.70 μM
Compound 3d 1H-tetrazole K-562 (CML) Enhanced activity

Benzimidazole and Isoxazole Derivatives

Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (e.g., 3a–3b ) and N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6 ) were synthesized but showed weaker anticancer profiles. For example, 6 exhibited moderate activity (70% yield in synthesis) but lacked specificity toward leukemia cells .

Triazole-Thiazole Hybrids with Substituent Variations

5-Benzylthiazol-2-yl Derivatives

5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated 40% growth inhibition in NCI-H522 lung cancer cells (GP = 62.47%), highlighting the importance of the benzyl-thiazole group in enhancing activity . Similarly, N-(4-phenylthiazol-2-yl) derivatives showed 44.78–62.25% inhibition in LOX IMVI melanoma cells .

Fluorophenyl and Halogenated Analogues

Eugenol-derived triazole-thiazole hybrids, such as N-(4-fluorophenyl)- and N-(4-bromophenyl)-benzamides (compounds 4–6), showed moderate activity (e.g., compound 5: C 60.03%, Br 4.47%, N 10.81%) but were less potent than the original compound against breast cancer cells .

Table 2: Key Structural Modifications and Activity Trends
Compound Class Structural Feature Biological Activity Reference
Original Compound 5-Benzylthiazole + triazole Broad-spectrum cytotoxicity (IC₅₀ 2.02–4.70 μM)
Tetrazole Analogues Tetrazole substitution Enhanced anti-leukemic activity
Benzimidazole Derivatives Benzimidazole core Moderate activity, low specificity
Halogenated Hybrids Fluorophenyl/bromophenyl Moderate breast cancer inhibition

Mechanistic Insights and Target Interactions

The original compound’s amide anion likely inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via conjugation between the benzene and thiazole rings . In contrast, tetrazole analogues may enhance DNA intercalation or kinase inhibition due to increased electron density .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step processes:

Thiazole ring formation : React 2-aminothiazole derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in dioxane at 20–25°C) to form the amide bond .

Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution introduces the 5-methyl-1,2,3-triazole moiety .

  • Key variables : Solvent choice (DMF, acetonitrile), temperature control (room temp to 80°C), and stoichiometric ratios influence purity (confirmed via TLC) and yield (60–85% reported) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : Assigns proton environments (e.g., benzyl CH2 at δ 3.8–4.2 ppm, triazole CH3 at δ 2.3–2.5 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 406.1) .
  • X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between thiazole and benzamide planes) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives with thiazole-triazole scaffolds show:

  • Anticancer activity : IC50 values of 2–10 µM against HeLa and MCF-7 cells in vitro .
  • Antimicrobial potential : Moderate inhibition of S. aureus (MIC 16 µg/mL) via triazole-mediated membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Substituent variation : Replace benzyl (C5-thiazole) with electron-withdrawing groups (e.g., Cl, NO2) to enhance cytotoxicity .
  • Triazole modification : Compare 1,2,3-triazole vs. 1,2,4-triazole regioisomers to assess target binding specificity .
    • Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological data?

  • Case example : Discrepancies in anticancer IC50 values (2–50 µM) may arise from:

  • Assay variability : Standardize MTT vs. SRB protocols for cell viability .
  • Purity checks : Use HPLC-MS to rule out impurities (>95% purity required) .
    • Statistical tools : Apply ANOVA to compare batch-to-batch reproducibility .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic insights :

  • Enzyme inhibition : Binds to PFOR’s amide-binding pocket via hydrogen bonds (N–H⋯O=C), disrupting electron transport in anaerobic pathogens .
  • Cellular uptake : LogP values (~3.5) suggest moderate membrane permeability, validated via Caco-2 monolayer assays .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Low yields (<50%) in triazole coupling steps due to steric hindrance .
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 20% .
  • Flow chemistry : Enhances scalability and reduces side reactions in multi-step sequences .

Q. How can computational tools guide the design of derivatives with enhanced properties?

  • Workflow :

QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

MD simulations : Predict stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.